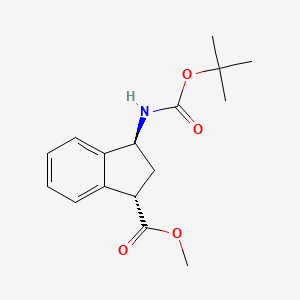

Methyl trans-3-(tert-butoxycarbonylamino)indane-1-carboxylate

Description

Methyl trans-3-(tert-butoxycarbonylamino)indane-1-carboxylate is a chiral indane-derived compound featuring a tert-butoxycarbonyl (Boc)-protected amino group and a methyl ester moiety. This structure is critical in medicinal chemistry and organic synthesis, where Boc groups are widely employed for amine protection during multi-step reactions . The indane scaffold provides rigidity and stereochemical control, making it valuable for designing enzyme inhibitors or bioactive molecules.

Properties

Molecular Formula |

C16H21NO4 |

|---|---|

Molecular Weight |

291.34 g/mol |

IUPAC Name |

methyl (1S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-1-carboxylate |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-13-9-12(14(18)20-4)10-7-5-6-8-11(10)13/h5-8,12-13H,9H2,1-4H3,(H,17,19)/t12-,13-/m0/s1 |

InChI Key |

PZYLFVOXDZRSDO-STQMWFEESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@@H](C2=CC=CC=C12)C(=O)OC |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C2=CC=CC=C12)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl trans-3-(tert-butoxycarbonylamino)indane-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with indane-1-carboxylic acid and tert-butoxycarbonyl (Boc) protected amine.

Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. A coupling reagent like dicyclohexylcarbodiimide (DCC) is used to facilitate the formation of the amide bond.

Purification: The product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl trans-3-(tert-butoxycarbonylamino)indane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted esters .

Scientific Research Applications

Methyl trans-3-(tert-butoxycarbonylamino)indane-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of methyl trans-3-(tert-butoxycarbonylamino)indane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Ethyl 1-[(tert-Butoxycarbonyl)amino]pyrrole Derivatives (Compounds 10a–e)

Key Differences :

- Core Structure: The target compound uses an indane backbone, whereas compounds 10a–e (e.g., 10a: Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methylindol-3-yl)-4-[(1-methylindol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate) feature a pyrrole ring fused with indole moieties .

- Ester Group : The target compound employs a methyl ester, while 10a–e use ethyl esters, which may alter solubility and metabolic stability.

- Synthetic Yields: Compounds 10a–e exhibit high yields (94–98%) under CuCl₂·2H₂O-catalyzed conditions in THF . No direct yield data are available for the target compound, but similar Boc-protection strategies suggest comparable efficiency.

Spectral Data Comparison :

- IR Spectroscopy : Boc-protected analogs (e.g., 10a) show characteristic peaks at ~1765 cm⁻¹ (ester C=O) and ~1682 cm⁻¹ (Boc C=O), consistent with the target compound’s expected profile .

- ¹H NMR : The tert-butyl group in Boc-protected compounds appears as a singlet at δ 1.34 ppm, while indane protons would resonate at distinct regions (δ 2.5–3.5 ppm for cyclopropane-like systems).

(±)cis-2-(4-Methoxyphenyl)-3-hydroxy/methoxy Dihydrobenzothiazepinones

Key Differences :

- Synthetic Route: Synthesized via condensation of 2-aminobenzene thiols with methyl(±)trans-3-(4-methoxyphenyl)glycidate in xylene, contrasting with the likely Pd-catalyzed or organocatalytic methods for the indane target .

tert-Butyl 3-methyl-2-(((1R,4aR…)-phenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate (Compound 8)

Key Differences :

- Complexity : Compound 8 integrates a steroid-like phenanthrene moiety, enhancing hydrophobicity and steric bulk compared to the simpler indane core .

- Applications : Such hybrid structures are typically explored for receptor-binding studies, whereas the indane target may prioritize enantioselective synthesis.

Comparative Data Table

Stability and Reactivity Insights

- Boc Group Stability : All Boc-protected compounds (target, 10a, 8) are acid-labile, enabling selective deprotection under mild conditions (e.g., TFA) .

- Steric Effects: The indane core in the target compound may offer enhanced stereochemical control compared to pyrrole-indole hybrids (10a) or flexible benzothiazepinones .

- Solubility : Methyl esters (target) generally exhibit lower lipophilicity than ethyl or tert-butyl esters, impacting bioavailability .

Biological Activity

Methyl trans-3-(tert-butoxycarbonylamino)indane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural attributes and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features an indane core with a tert-butoxycarbonyl (Boc) amino group and a carboxylate ester. The presence of the Boc protecting group enhances the compound's stability and bioavailability, making it suitable for various biological applications. The molecular formula is with a molecular weight of approximately 291.35 g/mol.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes and receptors. The Boc group can be selectively removed to expose the amino group, facilitating further chemical modifications that may enhance its biological interactions.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological properties, including:

- Analgesic Effects : Indane derivatives have been studied for their potential as pain relievers.

- Anti-inflammatory Properties : These compounds may modulate inflammatory pathways, providing therapeutic benefits in conditions like arthritis.

- Neurological Applications : Some indane derivatives show promise in treating neurological disorders due to their ability to cross the blood-brain barrier.

Table 1: Summary of Biological Activities

Case Study: Analgesic Activity

A study investigating the analgesic properties of indane derivatives found that this compound exhibited significant pain relief in rodent models. The mechanism was attributed to the modulation of pain pathways involving opioid receptors.

Case Study: Anti-inflammatory Effects

In vitro assays demonstrated that this compound could inhibit the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases.

Future Directions

The ongoing research into this compound should focus on:

- In Vivo Studies : To confirm efficacy and safety profiles.

- Mechanistic Studies : To elucidate specific pathways influenced by this compound.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.